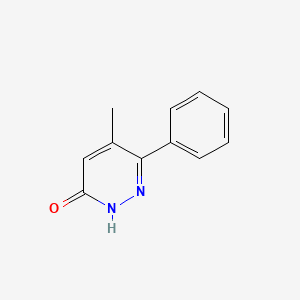

5-methyl-6-phenyl-3(2H)-Pyridazinone

説明

Historical Context and Evolution of Pyridazinone Research

The journey of pyridazinone chemistry began with early explorations into diazine compounds. The initial synthesis of the parent pyridazinone ring paved the way for extensive investigations into its derivatives. sarpublication.com Over the years, research has evolved from fundamental synthesis and reactivity studies to the targeted design and development of molecules with specific biological functions. scielo.org.za This progression has been fueled by advancements in synthetic methodologies and a deeper understanding of the structure-activity relationships that govern the efficacy of these compounds. acs.org

Significance of the 3(2H)-Pyridazinone Scaffold in Drug Discovery and Agrochemicals

The 3(2H)-pyridazinone scaffold is a cornerstone in the development of new pharmaceutical and agrochemical agents. acs.orgunich.it In the realm of medicine, pyridazinone derivatives have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antihypertensive, and antimicrobial properties. acs.orgunich.itnih.gov The structural versatility of the pyridazinone ring allows for modifications at various positions, enabling the fine-tuning of biological activity and the development of selective agents for specific molecular targets. acs.orgacs.org

In agriculture, pyridazinone derivatives have been investigated for their potential as herbicides and insecticides, contributing to the development of effective crop protection agents. The ability of these compounds to modulate biological pathways in both mammals and plants underscores the broad significance of the pyridazinone scaffold.

Scope and Focus on 5-Methyl-6-Phenyl-3(2H)-Pyridazinone within the Pyridazinone Landscape

Within the vast family of pyridazinone derivatives, this compound represents a compound of particular interest. Its structural features, combining a methyl group at the 5-position and a phenyl group at the 6-position of the pyridazinone ring, create a unique chemical entity with the potential for distinct biological activities. While extensive research exists on the broader class of 6-phenyl-3(2H)-pyridazinones and other substituted analogs, this article will specifically focus on the synthesis, and known characteristics of this compound, drawing comparisons to related compounds to contextualize its potential within the pyridazinone landscape.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methyl-3-phenyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8-7-10(14)12-13-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTZDCXYCPUJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382697 | |

| Record name | 5-methyl-6-phenyl-3(2H)-Pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33048-55-4 | |

| Record name | 5-methyl-6-phenyl-3(2H)-Pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methyl 6 Phenyl 3 2h Pyridazinone and Its Analogs

Established Synthetic Pathways to the 3(2H)-Pyridazinone Core

The construction of the fundamental 3(2H)-pyridazinone skeleton can be achieved through several reliable and well-documented synthetic strategies. These methods typically involve the formation of the heterocyclic ring from acyclic precursors.

Cyclization Reactions of Gamma-Oxobenzenebutanoic Acids with Hydrazines

One of the most classical and straightforward methods for synthesizing 6-substituted-4,5-dihydro-3(2H)-pyridazinones involves the condensation reaction between a γ-keto acid and hydrazine (B178648). For the synthesis of 6-phenyl substituted pyridazinones, the key precursor is 4-oxo-4-phenylbutanoic acid, also known as β-benzoylpropionic acid.

The reaction proceeds via the initial formation of a hydrazone upon reaction of the keto group with hydrazine. Subsequent intramolecular cyclization through nucleophilic attack of the second nitrogen atom onto the carboxylic acid moiety, followed by dehydration, yields the stable six-membered dihydropyridazinone ring. mdpi.com The resulting 4,5-dihydro-3(2H)-pyridazinone can then be subjected to an aromatization step to yield the final 3(2H)-pyridazinone. Various derivatives of hydrazine, such as methylhydrazine, can be used to install a substituent at the N2 position of the pyridazinone ring directly during the cyclization step. mdpi.com For instance, reacting γ-keto acid 1 with methylhydrazine yields 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone (2 ). mdpi.com

| Precursor (γ-Keto Acid) | Hydrazine Source | Product | Reference |

| 4-oxo-4-phenylbutanoic acid | Hydrazine Hydrate (B1144303) | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone | acs.org |

| Aroylpropionic acids | 4-Hydrazinobenzenesulfonamide | 6-Aryl-2-(p-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-ones | researchgate.net |

| 4-(4-aminophenyl)-4-oxobutanoic acid | Methylhydrazine | 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone | mdpi.com |

Friedel-Crafts Acylation and Subsequent Cyclization

The necessary γ-keto acid precursors for pyridazinone synthesis are often prepared via the Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride (B1165640). sigmaaldrich.comnih.gov For the synthesis of 6-phenyl-3(2H)-pyridazinone derivatives, the reaction involves the acylation of benzene (B151609) with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). orgsyn.org

This reaction forms the carbon skeleton of β-benzoylpropionic acid. orgsyn.org The electrophilic acylium ion, generated from the interaction of succinic anhydride and AlCl₃, attacks the benzene ring in a classic electrophilic aromatic substitution reaction. sigmaaldrich.com Once the β-benzoylpropionic acid is synthesized and purified, it can be cyclized with hydrazine as described in the previous section (2.1.1) to form the pyridazinone heterocycle. This two-step process, beginning with Friedel-Crafts acylation, represents a versatile and widely used route to access a variety of 6-arylpyridazinones.

One-Pot Multicomponent Reactions for Pyridazinone Synthesis

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, operational simplicity, and ability to generate molecular complexity in a single step. researchgate.net Several MCR strategies have been developed for the synthesis of the pyridazinone core and its analogs. ekb.egrsc.org These reactions offer advantages by avoiding the isolation of intermediate products, thereby saving time, reagents, and solvents. researchgate.net

For example, a one-pot procedure for preparing ring-fused pyridazinones involves the reaction of cyclic ketones with glyoxalic acid and hydrazine monohydrate without the need to isolate the intermediate ketocarboxylic acid. clockss.org Another approach describes a three-component synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones in water, highlighting the potential for developing more environmentally benign synthetic routes. acs.org While not always targeting the specific 5-methyl-6-phenyl substitution pattern, these MCRs are powerful tools for creating diverse libraries of pyridazinone derivatives for further investigation. rsc.orgmdpi.com

| Components | Catalyst/Conditions | Product Type | Reference |

| Cyclic ketone, Glyoxalic acid, Hydrazine monohydrate | Warming at 50 °C | Ring-fused pyridazinones | clockss.org |

| Aromatic aldehydes, 4-Hydroxycoumarin, 3-Aminopyrazoles | Molecular iodine | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones | rsc.org |

| Arylidene malononitrile, Methylarylketones, Sodium ethoxide | Ethanol | Polyfunctionalized pyridines | ekb.eg |

| Phenylhydrazine, β-Ketonitriles (2 equiv.) | DMSO | 4-Aminopyrazolo[3,4-b]pyridines | researchgate.net |

Targeted Synthesis of 5-Methyl-6-Phenyl-3(2H)-Pyridazinone

The introduction of substituents at specific positions, such as the C5-methyl group in the title compound, requires more targeted synthetic strategies, often involving the modification of a pre-formed pyridazinone ring or its immediate precursor.

Palladium-Catalyzed Dehydrogenation of Dihydro Precursors

The synthesis of pyridazinones via γ-keto acid cyclization typically yields a 4,5-dihydropyridazinone intermediate. acs.org The final step to obtain the aromatic pyridazinone is a dehydrogenation reaction. Palladium on activated carbon (Pd/C) is a highly effective and commonly used heterogeneous catalyst for this transformation. youtube.com The reaction is often carried out by heating the dihydropyridazinone in a high-boiling solvent like decalin in the presence of Pd/C. clockss.org This process removes two hydrogen atoms from the C4 and C5 positions, creating the endocyclic double bond and resulting in the stable, aromatic pyridazinone ring.

Reductive Dehalogenation Approaches

An alternative strategy for synthesizing specific pyridazinone derivatives involves a dehalogenation step. This approach begins with a pyridazinone that is halogenated at the desired position, followed by the reductive removal of the halogen atom. For instance, the synthesis of 5-methylpyridazin-3(2H)-one has been reported starting from 6-chloro-5-methyl-2H-pyridazin-3-one. lookchem.com

This suggests a potential pathway for the title compound could involve the synthesis of a 4-chloro-5-methyl-6-phenyl-3(2H)-pyridazinone precursor. The chlorination of a pyridazinone can often be achieved using reagents like phosphorus oxychloride (POCl₃). google.com The subsequent reductive dehalogenation to remove the chloro group can be accomplished using various methods, such as catalytic hydrogenation (e.g., H₂ with a Pd catalyst), to yield the final target molecule. This route offers a different strategic approach, building the substitution pattern through a halogenation-dehalogenation sequence.

Recent Advances and Novel Approaches in Pyridazinone Synthesis

The synthesis of pyridazinone heterocycles continues to be an area of intense research due to their prevalence in pharmacologically active compounds. Modern synthetic organic chemistry has provided a diverse toolkit for the construction and functionalization of the pyridazinone core, enabling the creation of complex molecular architectures like this compound and its derivatives. These advanced methodologies offer improvements in efficiency, selectivity, and substrate scope over classical approaches. This section details several cutting-edge strategies, including palladium-catalyzed cross-couplings, domino reactions, nucleophilic substitutions, and condensation and annulation reactions, which are pivotal in contemporary pyridazinone synthesis.

Stille-Based Cross-Coupling Methodologies for Substituted Pyridazinones

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (stannane) and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This methodology has become indispensable in modern organic synthesis due to its tolerance of a wide variety of functional groups and the air and moisture stability of the organostannane reagents. wikipedia.orglibretexts.org

The general mechanism of the Stille coupling involves a catalytic cycle that begins with the oxidative addition of the organic halide to a Pd(0) complex. wikipedia.orglibretexts.org This is followed by a transmetalation step, where the organic group from the stannane (B1208499) reagent is transferred to the palladium center, displacing the halide. The cycle concludes with reductive elimination, which forms the new C-C bond in the product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org

For the synthesis of substituted pyridazinones, such as analogs of this compound, the Stille coupling is typically employed to introduce aryl, vinyl, or alkyl groups onto a pre-formed halopyridazinone core. For instance, a 6-chloro or 6-bromopyridazinone derivative can be coupled with an appropriate organostannane (e.g., phenyltributylstannane) to yield the 6-phenylpyridazinone structure. Vinyl halides are common coupling partners, with vinyl iodides and bromides showing the best reactivity. wikipedia.org The stereochemistry of the alkene is generally retained throughout the reaction under standard conditions. wikipedia.org

Table 1: Representative Stille Coupling Reactions for Heterocycle Synthesis

| Electrophile (R¹-X) | Organostannane (R²-SnR₃) | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Aryl/Vinyl Halide | Aryl/Vinyl/Alkyl Stannane | Pd(PPh₃)₄, Pd(OAc)₂/Dabco | Versatile C(sp²)-C(sp²) and C(sp²)-C(sp³) bond formation. | organic-chemistry.org |

| Vinyl Iodide | Alkenylstannane | Pd(0) Complex | Higher reactivity and milder conditions compared to bromides. | wikipedia.org |

| Acyl Chlorides | Organotin Reagents | Palladium Catalyst | Early example leading to ketone synthesis. | libretexts.org |

| Aryl Bromides | Organotin Reagents | Pd(PPh₃)₄-PEG 400 | Atom-efficient protocol. | organic-chemistry.org |

Domino Hydrohydrazination and Condensation Reactions

Domino reactions, also known as tandem or cascade reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. This approach offers significant advantages in terms of atom economy, step economy, and reduction of waste. In the context of pyridazinone synthesis, a classical and effective domino process involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.

While specific examples of "hydrohydrazination" are less common, the overarching principle of a domino condensation is a cornerstone of pyridazinone synthesis. The reaction is initiated by the nucleophilic attack of one nitrogen atom of hydrazine onto one of the carbonyl groups of the 1,4-dicarbonyl precursor. This is followed by an intramolecular cyclization as the second nitrogen atom attacks the remaining carbonyl group, leading to a dihydropyridazine (B8628806) intermediate. Subsequent dehydration or oxidation yields the aromatic pyridazinone ring.

For the specific synthesis of this compound, the required precursor would be 4-oxo-3-phenyl-pentanoic acid or a related 1,4-dicarbonyl derivative. The reaction with hydrazine hydrate would proceed through the domino condensation/dehydration sequence to furnish the target heterocycle. A related domino strategy involves the hydroformylation of olefins to generate aldehyde intermediates, which can then undergo condensation and hydrogenation steps in one pot to produce various ketones and, by extension, precursors for heterocyclic synthesis. nih.gov

Palladium-Assisted Methods for 5-Alkylidene-6-Phenyl-3(2H)-Pyridazinones

Palladium catalysis is not only crucial for cross-coupling reactions but also for the synthesis of functionalized pyridazinone derivatives such as 5-alkylidene-6-phenyl-3(2H)-pyridazinones. These compounds, which feature an exocyclic double bond at the C5 position, have been identified as a family of platelet aggregation inhibitors. nih.gov

Research has described the synthesis of these analogs where the alkylidene fragment contains oxygenated functions like esters (COOR) or ketones (COMe). nih.gov The synthesis typically involves the reaction of a suitable 6-phenyl-3(2H)-pyridazinone precursor, which can be activated at the C5 position, with a carbonyl compound or its equivalent in a palladium-catalyzed condensation or olefination-type reaction. The specific conditions and palladium catalyst system are chosen to facilitate the formation of the C=C bond at the desired position. The resulting 5-alkylidene-6-phenyl-3(2H)-pyridazinones have shown significant biological activity, demonstrating the utility of palladium-assisted methods in medicinal chemistry applications. nih.gov

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. The pyridazinone nucleus, particularly when substituted with electron-withdrawing groups or halogens, is susceptible to SNAr. This strategy is highly valuable for introducing a wide range of substituents onto the pyridazinone scaffold. acs.org

The reaction proceeds via a two-step mechanism: initial attack of a nucleophile on the electron-poor ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of a leaving group to restore aromaticity. youtube.comstackexchange.com In pyridines and related heterocycles, nucleophilic attack is favored at the positions ortho and para (C2 and C4) to the ring nitrogen, as this allows the negative charge in the intermediate to be delocalized onto the electronegative nitrogen atom. stackexchange.com

In the synthesis of substituted pyridazinones, SNAr is often used to displace halide leaving groups. For example, research has shown that 4,5,6-trifluoropyridazin-3(2H)-one can serve as a versatile scaffold for creating polysubstituted pyridazinones through sequential SNAr reactions. acs.orgnih.gov The regioselectivity of the substitution can depend on the nature of the nucleophile; nitrogen nucleophiles like primary and secondary amines tend to substitute the fluorine at the 4-position preferentially. nih.govresearchgate.net Subsequent reactions can then modify the 5-position, leading to 4,5-disubstituted products. acs.org

Table 2: Nucleophilic Aromatic Substitution on Halogenated Pyridazinones

| Substrate | Nucleophile | Position of Substitution | Resulting Structure | Reference |

|---|---|---|---|---|

| 4,5,6-Trifluoropyridazin-3(2H)-one | Primary/Secondary Amines | C4 (Major) | 4-Amino-5,6-difluoropyridazinone | nih.govresearchgate.net |

| 4,5,6-Trifluoropyridazin-3(2H)-one | Nitrogen Nucleophiles | C4 and C5 | Mixture of 4- and 5-aminated products | nih.gov |

| 4-N-Methylbutylamino-5,6-difluoropyridazin-3(2H)-one | Butylamine | C5 | 4,5-Disubstituted pyridazinone | acs.org |

| 4,5,6-Trifluoropyridazin-3(2H)-one | N,N'-Dimethylethylenediamine | C4 and C5 | Ring-fused pyridazinone derivative | nih.gov |

Knoevenagel Condensation and Related Approaches

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and represents a cornerstone reaction for carbon-carbon bond formation. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an "active" methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as Z-CH₂-Z') in the presence of a weak base catalyst, like an amine. wikipedia.orgsci-hub.se The reaction proceeds through nucleophilic addition followed by a dehydration step, typically yielding an α,β-unsaturated product. sci-hub.se

In the synthesis of pyridazinone precursors, the Knoevenagel condensation is invaluable for constructing the necessary carbon framework. For example, an appropriately substituted benzaldehyde (B42025) (the precursor to the 6-phenyl group) could be condensed with an active methylene compound that can be further elaborated into the pyridazinone ring. The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups is a carboxylic acid, as it often results in subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

The versatility of this reaction allows for the use of various aldehydes and active methylene compounds, such as malononitrile, ethyl acetoacetate, or cyanoacetic acid, providing access to a wide range of functionalized intermediates primed for cyclization with hydrazine. wikipedia.orgnih.gov

Table 3: Overview of Knoevenagel Condensation Conditions

| Carbonyl Component | Active Methylene Component | Catalyst/Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Aldehyde or Ketone | Diethyl malonate, Malonic acid | Weakly basic amine (e.g., piperidine) | Classic C-C bond formation to give α,β-unsaturated products. | wikipedia.org |

| Aromatic Aldehydes | Malononitrile | Mesoporous organosilica (heterogeneous base) / Ethanol | High conversion (>90%) and catalyst recyclability. | nih.gov |

| Aldehydes with Carboxylic Acid | Malonic Acid | Pyridine | Doebner modification, often accompanied by decarboxylation. | organic-chemistry.org |

| Aldehydes/Ketones | Active Methylene Compounds | Ethylenediammonium diacetate (EDDA) / Ionic Liquid | Recyclable catalyst and solvent system. | organic-chemistry.org |

Annulation Reactions and Fused Ring Systems

Annulation reactions are processes that construct a new ring onto an existing molecular framework. These strategies are critical for the synthesis of polycyclic and fused heterocyclic systems, which are common motifs in natural products and pharmaceuticals. whiterose.ac.uk The synthesis of fused pyridazinone systems can be achieved by designing a pyridazinone substrate with appropriate functional groups that can undergo an intramolecular cyclization.

One powerful approach involves palladium-catalyzed annulation. For example, a suitably substituted pyridazinone could be designed to undergo an intramolecular C-H activation/C-C bond formation sequence to build a new ring. This modern strategy allows for the efficient construction of complex, linearly fused N-heterocycles. whiterose.ac.uk

Alternatively, fused systems can be constructed using sequential substitution reactions on a polyhalogenated pyridazinone core. As demonstrated in studies with 4,5,6-trifluoropyridazin-3(2H)-one, reaction with a bifunctional nucleophile like N,N'-dimethylethylenediamine can lead to the formation of a new ring fused to the pyridazinone core via substitution at two adjacent positions (e.g., C4 and C5). nih.govresearchgate.net This provides a direct and efficient route to novel fused pyridazinone derivatives.

Reactivity and Transformation of the Pyridazinone Core

The reactivity of the pyridazinone nucleus is characterized by the interplay between the electron-rich and electron-deficient centers within the heterocyclic ring. This electronic arrangement facilitates a wide range of chemical transformations, making pyridazinones attractive building blocks in synthetic chemistry. nih.gov The presence of nitrogen atoms, a carbonyl group, and reactive carbon positions allows for selective modifications to fine-tune the molecule's steric and electronic properties.

The carbon atoms of the pyridazinone ring are susceptible to various substitution reactions, allowing for the introduction of diverse functional groups.

C3 Position: The carbonyl group at the C3 position is a key site for functionalization. A common transformation is thionation, converting the ketone into a thioketone. This is typically achieved by reacting the pyridazinone with Lawesson's reagent or phosphorus pentasulphide in a dry solvent like pyridine, yielding the corresponding pyridazine-3(2H)-thione. researchgate.netnih.gov This thione derivative serves as a crucial intermediate for further synthesis, such as the construction of fused thiazine (B8601807) rings. researchgate.net

C4 and C5 Positions: These positions are often targeted for introducing substituents that can significantly influence the molecule's biological activity. Halogenation, particularly chlorination, can be achieved at the C4 and C5 positions. For instance, treating a pyridazinone with phosphorus oxychloride can introduce a chlorine atom at the C4 position. nih.gov Further functionalization of 4,5-dihalo-3(2H)-pyridazinone derivatives can be achieved through various reactions, including alkylation and halogen-exchange. sarpublication.com A series of 4,5-functionalized-2-methyl-6-(substituted phenyl)-3(2H)-pyridazinones have been synthesized and studied, highlighting the synthetic accessibility of these positions. nih.gov Palladium-catalyzed cross-coupling reactions have also been effectively used for C5 functionalization, enabling the introduction of complex fragments such as the 3-phenyl-3-oxo-propenyl group. researchgate.net

Table 1: Selected Functionalization Reactions at Ring Carbons of the Pyridazinone Core

| Position | Reaction Type | Reagents & Conditions | Product Type | Reference(s) |

| C3 | Thionation | Phosphorus Pentasulphide (P4S10), Pyridine, Reflux | Pyridazine-3(2H)-thione | researchgate.netnih.gov |

| C4 | Chlorination | Phosphorus Oxychloride (POCl3) | 4-Chloro-pyridazinone | nih.gov |

| C5 | Palladium-Catalyzed Coupling | Allylic Acetates, Pd(0) catalyst | 5-Substituted-pyridazinone | researchgate.net |

| C4/C5 | General Functionalization | Various electrophiles/nucleophiles | 4,5-Disubstituted-pyridazinones | nih.gov |

C6 Position: In this compound, the C6 position is occupied by a phenyl group. Further functionalization can occur on this appended phenyl ring. Alternatively, in the synthesis of analogs, a wide variety of substituted aryl groups can be introduced at the C6 position. The primary synthetic route to 6-aryl-pyridazinones involves the condensation of a corresponding β-aroylpropionic acid with a hydrazine derivative. sarpublication.com This allows for the incorporation of diverse substituents on the C6-phenyl ring, which is a common strategy in structure-activity relationship (SAR) studies. nih.gov

The N2 nitrogen atom of the pyridazinone ring, bearing a hydrogen atom in the parent structure, is a prime site for alkylation, acylation, and the introduction of various side chains. This position is readily deprotonated by a base, and the resulting nucleophilic nitrogen can react with a range of electrophiles.

N-alkylation is a common modification, often carried out using alkyl halides in the presence of a base like potassium carbonate. For example, reacting a 6-phenyl-3(2H)-pyridazinone with methyl chloroacetate (B1199739) in the presence of anhydrous K2CO3 leads to the corresponding N-substituted ester. researchgate.net More complex side chains can also be introduced. A notable example is the Mannich reaction, where pyridazinone, formaldehyde, and a secondary amine (like piperidine) react to form N-aminomethyl derivatives, such as 6-phenyl-2-(1-piperidinylmethyl)-3(2H)-pyridazinone. sigmaaldrich.com This methodology allows for the facile introduction of amine-containing moieties. Furthermore, multistep synthetic sequences can attach more elaborate heterocyclic systems, such as 1,2,4-triazoles, to the N2 position via a methylene linker. nih.gov

Table 2: Examples of Reactions at the N2 Position of the Pyridazinone Core

| Reagent(s) | Conditions | Introduced Substituent | Product Example | Reference(s) |

| Methyl Chloroacetate, K2CO3 | Ethyl methyl ketone, heating | -CH2COOCH3 | 2-Methoxycarbonylmethyl-pyridazinone | researchgate.net |

| Formaldehyde, Piperidine | N/A | -CH2-N(C5H10) | 6-Phenyl-2-(1-piperidinylmethyl)-3(2H)-pyridazinone | sigmaaldrich.com |

| Ethyl 2-hydrazinyl-2-oxoacetate, then 4-substituted-thiosemicarbazide | Multi-step synthesis | -CH2-(1,2,4-triazole) | 2-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyridazin-3(2H)-one | nih.gov |

The versatile reactivity and structural features of pyridazinones make them highly valuable as synthetic intermediates and building blocks for constructing more complex molecular architectures, particularly fused heterocyclic systems. d-nb.info

A significant application is in the synthesis of N-bridgehead heterocyclic compounds like pyrrolo[1,2-b]pyridazines. arkat-usa.orgthsci.com A powerful method involves the in-situ generation of mesoionic oxazolo-pyridazinones from N-acylated pyridazinone precursors. These mesoionic compounds act as 1,3-dipoles and undergo cycloaddition reactions with dipolarophiles, such as activated alkynes (e.g., methyl propiolate). nih.gov This cycloaddition-elimination sequence provides a regioselective route to highly substituted pyrrolo[1,2-b]pyridazines. nih.gov

The pyridazinone core is also instrumental in synthesizing other fused heterocycles. For instance, 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone can be converted to its semicarbazone, which then undergoes oxidative cyclization with selenium dioxide to form a fused selenadiazole ring system (selenadiazolo[4,5-c]pyridazine). mdpi.comnih.gov A similar strategy using thionyl chloride leads to the corresponding fused thiadiazole. mdpi.comnih.gov

Furthermore, the C3-thione derivatives of pyridazinones are key precursors for building sulfur-containing fused rings. The reaction of a pyridazine-3(2H)-thione with chloroacetic acid and an aldehyde in a multi-component reaction can yield complex structures like pyridazino[3,4-b] nih.govarkat-usa.orgthiazin-6(7H)-ones. researchgate.net These examples underscore the role of the pyridazinone scaffold as a versatile platform for the synthesis of diverse and complex heterocyclic compounds.

Table 3: Pyridazinone Core as a Building Block for Fused Heterocycles

| Starting Pyridazinone Derivative | Key Reagents | Fused Heterocyclic System | Reference(s) |

| N-(Carboxymethyl)pyridazinone | Acetic Anhydride, Methyl Propiolate | Pyrrolo[1,2-b]pyridazine | nih.gov |

| Pyridazinone Semicarbazone | Selenium Dioxide (SeO2) | Selenadiazolo[4,5-c]pyridazine | mdpi.comnih.gov |

| Pyridazinone Semicarbazone | Thionyl Chloride (SOCl2) | Thiadiazolo[4,5-c]pyridazine | mdpi.comnih.gov |

| Pyridazine-3(2H)-thione | Chloroacetic Acid, Benzaldehyde | Pyridazino[3,4-b] nih.govarkat-usa.orgthiazinone | researchgate.net |

Structural Characterization and Computational Insights into 5 Methyl 6 Phenyl 3 2h Pyridazinone

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is fundamental in determining the molecular structure of 5-methyl-6-phenyl-3(2H)-pyridazinone, confirming the connectivity of atoms and providing insight into its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule. Based on analyses of analogous pyridazinone structures, the expected chemical shifts can be predicted.

In the ¹H NMR spectrum, the methyl protons (–CH₃) would typically appear as a singlet in the upfield region. The single proton on the pyridazinone ring would likely be observed as a singlet in the aromatic region. The protons of the phenyl group would produce a multiplet, with the exact pattern depending on the electronic environment. The N-H proton of the pyridazinone ring is expected to be a broad singlet, and its chemical shift can vary with solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) of the pyridazinone ring is characteristically found in the downfield region, often above 158 ppm. scispace.com The carbons of the phenyl ring and the C=C double bonds of the pyridazinone ring would resonate in the aromatic region (typically 120-150 ppm). The methyl carbon would be found at the highest field (lowest ppm value).

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Related Pyridazinone Derivative (Note: Data below is for a related compound and is illustrative of expected values.)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl (CH₃) | ~2.1-2.4 (s) | ~18-22 |

| Aromatic (Phenyl & Pyridazinone) | ~7.0-8.0 (m) | ~125-150 |

| Carbonyl (C=O) | N/A | ~158-161 |

| NH | Variable (br s) | N/A |

s = singlet, m = multiplet, br s = broad singlet

Infrared (IR) and Mass Spectrometry (MS)

IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent absorption band for this compound would be the carbonyl (C=O) stretching vibration of the cyclic amide (lactam), typically appearing in the range of 1650-1670 cm⁻¹. scispace.comasianpubs.org Another key feature is the N-H stretching band, which is usually broad and appears around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the rings would be found in the 1450-1600 cm⁻¹ region. asianpubs.org

Mass spectrometry (MS) determines the molecular weight and provides information about the molecule's fragmentation pattern, further confirming its structure. For this compound (C₁₁H₁₀N₂O), the expected exact mass is approximately 186.08 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 186. Subsequent fragmentation could involve the loss of small molecules like CO or N₂, leading to characteristic fragment ions.

Table 2: Expected Key IR Absorptions and MS Fragments

| Analysis | Feature | Expected Value/Fragment |

|---|---|---|

| IR | Carbonyl (C=O) Stretch | 1650-1670 cm⁻¹ |

| N-H Stretch | 3100-3300 cm⁻¹ (broad) | |

| Aromatic C-H Stretch | >3000 cm⁻¹ | |

| MS | Molecular Ion [M]⁺ | m/z 186 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Tautomerism Studies

UV-Vis spectroscopy is a valuable tool for investigating the tautomeric equilibrium in 3(2H)-pyridazinones. These compounds can exist in two primary tautomeric forms: the amide (lactam) form and the aromatic hydroxy (lactim) form. By comparing the UV-Vis spectrum of the target compound with N-alkylated (which fixes the lactam form) and O-alkylated (which fixes the lactim form) derivatives, the predominant tautomer in a given solvent can be identified. Studies on similar systems have shown that 3(2H)-pyridazinone and its derivatives overwhelmingly exist in the lactam (oxo) form in various solvents. The electronic spectra of the parent compound and its N-substituted derivatives are typically very similar, while being significantly different from the O-substituted (lactim) analogue.

X-Ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly deposited, analysis of closely related structures allows for a detailed prediction of its solid-state characteristics.

Molecular Conformation and Dihedral Angles

X-ray analysis of similar 6-phenylpyridazinone derivatives reveals that the molecule is not perfectly planar. nih.gov A key parameter is the dihedral angle between the plane of the pyridazinone ring and the plane of the phenyl ring. In related structures, this angle is often significant, indicating a twisted conformation that minimizes steric hindrance. nih.govnih.gov For instance, in 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, the dihedral angle between the phenyl and pyridazinone rings is approximately 11.5°. nih.gov The pyridazinone ring itself is typically found to be nearly planar, though minor puckering can occur. iucr.org

Theoretical and Computational Chemistry Studies

Computational chemistry offers powerful tools to investigate the properties of molecules like this compound at an atomic level. These methods allow for the exploration of its conformational landscape, tautomeric forms, potential interactions with biological targets, and the prediction of its physicochemical properties.

Quantum Mechanical Calculations (e.g., AM1 Method)

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetics of a molecule. The Austin Model 1 (AM1) method, a semi-empirical quantum mechanical approach, has been utilized to study pyridazinone derivatives, providing valuable insights into their structure and reactivity.

Conformational studies on closely related 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones using molecular mechanics calculations have shown that a near-planar arrangement of the phenyl and pyridazinone rings is often associated with higher biological activity. nih.gov For these active compounds, the calculated energy barrier for the rotation of the phenyl ring is significant, indicating a relatively rigid conformation. In contrast, inactive derivatives were found to have two significantly populated conformations that deviate markedly from planarity. nih.gov While specific AM1 calculations for this compound are not extensively reported in the literature, it is reasonable to infer that the planarity between the two rings would be a critical factor for its biological function. The torsion angle, defined by the atoms connecting the two rings, would therefore be a key parameter in computational models.

A hypothetical potential energy surface for the rotation around the bond connecting the phenyl and pyridazinone rings would likely show a significant energy minimum corresponding to a near-coplanar orientation, which would maximize π-system conjugation. Deviations from this planar conformation would be expected to result in a considerable increase in steric energy.

Pyridazinones can exist in different tautomeric forms, most commonly the lactam (keto) and lactim (enol) forms. The relative stability of these tautomers is critical as it can influence the molecule's hydrogen bonding capabilities and, consequently, its binding to a biological target.

Quantum mechanical calculations, including the AM1 method, have been used to investigate the tautomeric equilibria of pyridazinone derivatives. nih.gov For the parent pyridazin-3-one, studies have indicated that the oxo (lactam) form is the predominant tautomeric species. nih.gov It is highly probable that this compound also exists predominantly in its lactam form. Computational studies would typically calculate the relative energies of the tautomers to determine their equilibrium populations. The energetic landscape would likely show the lactam form as the global minimum, with the lactim form at a higher energy level. The energy barrier for the tautomerization process could also be calculated, providing insight into the kinetics of this transformation.

| Tautomeric Form | General Stability | Key Structural Feature |

| Lactam (keto) | Generally more stable | C=O double bond |

| Lactim (enol) | Generally less stable | C=N double bond and an -OH group |

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is instrumental in understanding the potential mechanism of action of a drug candidate and in designing more potent and selective inhibitors.

Pyridazinone derivatives have been investigated as inhibitors of various enzymes, including phosphodiesterases (PDEs). nih.gov For instance, molecular docking studies have been performed on pyridazinone derivatives targeting PDEδ. researchgate.net While specific docking studies for this compound are not widely available, we can hypothesize its potential interactions based on studies of similar compounds.

A hypothetical docking of this compound into the active site of a phosphodiesterase, such as PDE5, would likely involve key interactions. The pyridazinone ring, with its hydrogen bond donor (N-H) and acceptor (C=O) groups, could form crucial hydrogen bonds with amino acid residues in the active site. The phenyl ring could engage in hydrophobic interactions or π-π stacking with aromatic residues like phenylalanine or tyrosine. The methyl group might also contribute to binding through van der Waals interactions within a hydrophobic pocket.

A table summarizing potential interactions is presented below:

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Hypothetical) |

| Pyridazinone N-H | Hydrogen Bond Donor | Glutamine, Asparagine, Aspartic Acid |

| Pyridazinone C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Serine |

| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| Methyl Group | Van der Waals | Alanine, Valine, Leucine |

Prediction of Physicochemical Properties Relevant to Bioactivity

The bioactivity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods can predict these properties from the molecular structure, aiding in the early stages of drug discovery.

For a molecule like this compound, key physicochemical properties would include its lipophilicity (logP), aqueous solubility (logS), molecular weight, and the number of hydrogen bond donors and acceptors. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess its "drug-likeness."

While specific experimental values for this compound may not be readily available, computational tools can provide reliable estimates.

| Physicochemical Property | Predicted Value/Range (Illustrative) | Importance in Bioactivity |

| Molecular Weight | ~186 g/mol | Influences absorption and diffusion |

| LogP (Lipophilicity) | 2.0 - 3.0 | Affects solubility, permeability, and protein binding |

| Aqueous Solubility (LogS) | -3.0 to -4.0 | Crucial for formulation and bioavailability |

| Hydrogen Bond Donors | 1 (N-H) | Influences binding to target and solubility |

| Hydrogen Bond Acceptors | 1 (C=O) | Influences binding to target and solubility |

Advanced Molecular Modeling Approaches (e.g., SHAFTS method for scaffold prediction)

Beyond classical computational methods, advanced approaches like scaffold hopping and 3D similarity searching are employed to discover novel chemical entities with desired biological activities. The SHApe-FeaTure Similarity (SHAFTS) method is a hybrid 3D similarity calculation algorithm that considers both molecular shape and pharmacophore features.

This method has been successfully used to identify new scaffolds for plant activators based on the structures of known bioactive molecules. nih.govnih.gov In one study, the SHAFTS method was used to screen a database against known plant activators, which led to the discovery of 3(2H)-pyridazinone derivatives as a new class of potential plant activators. nih.gov This demonstrates the power of such methods to identify novel applications for existing chemical scaffolds.

For this compound, the SHAFTS method could be employed to identify other structurally diverse compounds that share similar 3D shape and pharmacophoric features. This could lead to the discovery of new analogs with improved potency, selectivity, or pharmacokinetic properties. The method works by aligning a query molecule (in this case, this compound) with a database of compounds and calculating a similarity score based on the overlap of their shapes and the alignment of key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings).

Cardiovascular System Modulating Activities

Derivatives of this compound are recognized for their significant cardiovascular modulating properties, including antihypertensive, vasodilator, cardiotonic, and antiplatelet effects. nih.govnih.gov The substitution pattern on both the phenyl ring and the pyridazinone nucleus plays a crucial role in defining the potency and specificity of their actions. sarpublication.com

The pyridazinone scaffold is a core component of various compounds known for their antihypertensive and vasodilatory properties. jchemrev.comtandfonline.com Research has shown that 6-phenyl-3(2H)-pyridazinone derivatives can act as potent vasorelaxants. nih.gov For instance, a series of these compounds demonstrated significant vasorelaxant activity, with some derivatives showing higher potency than the reference drug hydralazine. nih.gov Specifically, the introduction of a 5-methyl substituent in the pyridazinone ring, combined with groups like acetamido or cyano on the phenyl ring, has been associated with potent antihypertensive activity in rat models. jchemrev.com Tricyclic analogs of 5-methyl-6-para-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone were designed to explore and confirm these antihypertensive and vasodilator properties. nih.gov

The vasodilator action of some pyridazinone derivatives is attributed to their ability to relax vascular smooth muscle. researchgate.net For example, the derivative MCI-154 induces vasodilation by decreasing extracellular calcium influx through both receptor-operated and potential-dependent calcium channels, inhibiting intracellular calcium release, and reducing the sensitivity of contractile elements to calcium. researchgate.net

Many 4,5-dihydro-6-phenylpyridazinones are well-known for their inotropic (affecting the force of muscle contraction) and vasodilatory properties, making them valuable candidates for the treatment of congestive heart failure (CHF). sarpublication.com These compounds, often termed "inodilators," combine positive inotropic effects with vasodilation, leading to an increased cardiac output and a reduction in vascular resistance. sarpublication.comnih.gov

The potency of these cardiotonic agents is highly dependent on the substituents at the para-position of the 6-phenyl ring. sarpublication.com Derivatives such as imazodan (B1195180) and pimobendan (B44444) are examples of pyridazinone-based cardiotonics. sarpublication.com The introduction of a methyl group at the 5-position of a dihydropyridazinone ring has been shown to enhance potency. nih.gov For example, 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-5-methyl-3(2H)-pyridazinone is a more potent inotropic agent than its non-methylated counterpart. acs.org These compounds often exert their effects by increasing the heart muscle's sensitivity to calcium or by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and enhanced contractility. sarpublication.com

Pyridazinone derivatives have demonstrated significant antiplatelet and antiaggregating activities, which are crucial in preventing thrombosis associated with cardiovascular diseases. jchemrev.comnih.gov The aggregation of platelets is a key event in the pathogenesis of cardiovascular diseases, and its inhibition is a major therapeutic goal. jchemrev.com

Studies on various 6-aryl-4,5-dihydropyridazinones have confirmed their inhibitory action on platelet aggregation induced by agents like adenosine (B11128) diphosphate (B83284) (ADP) and collagen. jchemrev.comsamipubco.com The nature of the substituent on the aryl ring is a critical determinant of this antiplatelet effect. jchemrev.com For example, some 6-(4-substituted acylaminophenyl)-3(2H)-pyridazinones showed appreciable inhibition of ADP-induced platelet aggregation. jchemrev.com Furthermore, tricyclic analogs of 5-methyl-6-para-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone were also noted for their antiaggregating properties. nih.gov The mechanism often involves an increase in intracellular cAMP levels, which is known to inhibit platelet aggregation. researchgate.net

The diverse cardiovascular effects of this compound and its derivatives are mediated by several molecular mechanisms. These primarily include the inhibition of phosphodiesterase enzymes and interactions with other cellular targets. nih.gov

A primary mechanism underlying the cardiotonic and vasodilator actions of many pyridazinone derivatives is the inhibition of phosphodiesterase (PDE) enzymes, particularly the cGMP-inhibited phosphodiesterase, PDE III. sarpublication.comnih.govresearchgate.net PDE III is prevalent in cardiac and vascular smooth muscle, and its inhibition leads to an increase in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). samipubco.comresearchgate.net This increase in cAMP in cardiac muscle results in a positive inotropic effect (increased contractility), while in vascular smooth muscle, it causes vasodilation. sarpublication.com

Numerous pyridazinone derivatives have been identified as potent and selective PDE III inhibitors. nih.govnih.gov A strong correlation exists between the PDE III inhibitory potency of these compounds and their pharmacological inodilator activity. nih.gov Structure-activity relationship studies have revealed that features such as a planar phenylpyridazinone moiety and a methyl group at the 5-position of the dihydropyridazinone ring enhance PDE III inhibitory potency. nih.gov For instance, the compound 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one was found to be a highly potent PDE III inhibitor with an IC50 of 0.07 µM. nih.gov

Beyond PDE inhibition, the cardiovascular effects of pyridazinone derivatives can be attributed to other mechanisms. For example, the vasodilator effect of MCI-154 involves multiple actions on calcium handling in vascular smooth muscle cells. researchgate.net It has been shown to decrease the influx of extracellular Ca2+ through both receptor-operated and potential-dependent Ca2+ channels. researchgate.net Additionally, it inhibits the release of Ca2+ from intracellular stores (sarcoplasmic reticulum) and decreases the sensitivity of the contractile machinery to Ca2+. researchgate.net Some pyridazinone derivatives have also been explored for their interactions with other receptors, such as N-formyl peptide receptors (FPR), which can modulate inflammatory responses, indirectly impacting cardiovascular health. nih.gov

Mechanisms of Action in Cardiovascular Regulation

Anti-inflammatory and Analgesic Potential

The pyridazinone core is a significant scaffold in the development of anti-inflammatory and analgesic agents. sarpublication.comjscimedcentral.com Many derivatives have been synthesized and evaluated, showing promise in preclinical models.

Derivatives of 6-phenyl-3(2H)-pyridazinone have demonstrated notable anti-inflammatory effects in various in vivo models. A key model used to assess anti-inflammatory activity is the carrageenan-induced rat paw edema test. In one study, a series of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives were synthesized and evaluated for their anti-inflammatory properties. The compound 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide was identified as having the most potent anti-inflammatory activity among the synthesized compounds, comparable to the standard drug indomethacin. nih.gov

Another study highlighted that substitutions at the second position of the pyridazinone ring with an acetamide (B32628) side chain enhanced anti-inflammatory action with low ulcerogenic effects. sarpublication.com Furthermore, 3-O-substituted benzyl (B1604629) pyridazinone derivatives have also been shown to exhibit potent in vitro anti-inflammatory activity. sarpublication.comjscimedcentral.com

| Derivative Class | Inflammatory Model | Key Findings | Reference |

| 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamides | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity, with one derivative showing efficacy comparable to indomethacin. nih.gov | nih.gov |

| 2-substituted 6-phenyl-3(2H)-pyridazinones | General | Introduction of an acetamide side chain at N2 enhances anti-inflammatory effects. sarpublication.com | sarpublication.com |

| 3-O-substituted benzyl pyridazinones | In vitro assays | Demonstrated potent anti-inflammatory activity. sarpublication.comjscimedcentral.com | sarpublication.comjscimedcentral.com |

| 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones | Not specified | Two compounds in this series showed promising anti-inflammatory activity. tandfonline.com | tandfonline.com |

The analgesic potential of 6-phenyl-3(2H)-pyridazinone derivatives has been extensively investigated, often in parallel with their anti-inflammatory properties. The phenylbenzoquinone-induced writhing assay in mice is a common model to evaluate analgesic activity. nih.gov

In a study of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamides, all tested compounds showed analgesic activity, with 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide being the most active. nih.gov Notably, many of these derivatives exhibited analgesic potency greater than aspirin (B1665792) without the significant ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com

Furthermore, 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives have been reported to possess potent analgesic activity with negligible side effects typical of NSAIDs. sarpublication.comjscimedcentral.com The introduction of different substituents on the pyridazinone ring has been shown to significantly influence the analgesic effects. researchgate.net For instance, 4,6-diphenyl-2-[3-(4-arylpiperazin-1-yl)propyl]-3(2H)-pyridazinones were found to be more potent than acetaminophen (B1664979) and noramidopyrine (B29613) in the p-benzoquinone-induced writhing test. sarpublication.com

| Derivative Class | Analgesic Model | Key Findings | Reference |

| 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamides | Phenylbenzoquinone-induced writhing | All tested compounds showed activity; one was particularly potent. nih.gov | nih.gov |

| 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones | General | Potent analgesic activity with a favorable side effect profile compared to NSAIDs. sarpublication.comjscimedcentral.com | sarpublication.comjscimedcentral.com |

| 4,6-diphenyl-2-[3-(4-arylpiperazin-1-yl)propyl]-3(2H)-pyridazinones | p-Benzoquinone-induced writhing | More potent than acetaminophen and noramidopyrine. sarpublication.com | sarpublication.com |

While the anti-inflammatory and analgesic effects of many pyridazinone derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, similar to traditional NSAIDs, research suggests other mechanisms may also be at play. The development of pyridazinone derivatives as selective COX-2 inhibitors has been a key area of focus to reduce the gastrointestinal side effects associated with non-selective COX inhibition. sarpublication.com

Some studies have explored phosphodiesterase-4 (PDE-4) inhibition as an alternative anti-inflammatory mechanism for heterocyclic-fused pyridazinones. sarpublication.com PDE-4 inhibitors are known to be effective anti-inflammatory agents.

Anticancer and Antiproliferative Investigations

The pyridazinone scaffold has also emerged as a promising framework for the development of novel anticancer agents. researchgate.net

Several series of 6-aryl-pyridazinone derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. In one study, a series of novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones were tested by the National Cancer Institute (NCI). nih.gov One derivative, in particular, demonstrated remarkable activity against the SR (leukemia) and NCI-H522 (non-small cell lung) cancer cell lines. nih.gov This compound also showed significant activity against a panel of other cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and breast cancer. nih.gov

Another study on 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones found that one compound exhibited high activity against HL-60 (TB) (leukemia), SR (leukemia), NCI-H522 (non-small-cell lung cancer), and BT-549 (breast cancer) cell lines. tandfonline.com Additionally, new 3(2H)-pyridazinone derivatives with a piperazinyl linker have shown promising anti-proliferative effects against gastric adenocarcinoma (AGS) cells. unich.it

| Derivative Class | Cancer Cell Lines | Key Findings | Reference |

| 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones | Leukemia (SR), Non-small cell lung (NCI-H522), and others | One derivative showed remarkable activity with a GI50 value of less than 0.1 μM against SR and NCI-H522. nih.gov | nih.gov |

| 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones | Leukemia (HL-60, SR), Non-small-cell lung (NCI-H522), Breast (BT-549) | A specific derivative demonstrated high activity with a GI50 value of less than 2 μM. tandfonline.com | tandfonline.com |

| 3(2H)-pyridazinones with a piperazinyl linker | Gastric adenocarcinoma (AGS) | Good anti-proliferative effects were observed. unich.it | unich.it |

Antimicrobial Efficacy

Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activity, positioning them as promising candidates for the development of new anti-infective agents. biomedpharmajournal.orgijnc.ir

The antibacterial potential of pyridazinone derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgnih.gov In one study, a series of newly synthesized pyridazinone derivatives were screened for their antibacterial activity at a concentration of 50 µg/ml using the disc diffusion method. biomedpharmajournal.org For instance, derivative IIIa showed excellent activity against Streptococcus pyogenes (Gram-positive) and Escherichia coli (Gram-negative). biomedpharmajournal.org Other derivatives like IIIb and IIId displayed good activity against Staphylococcus aureus. biomedpharmajournal.org

Further research into diarylurea derivatives based on pyridazinone scaffolds revealed potent activity. nih.gov Compound 10h exhibited significant antibacterial efficacy against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov Another study focused on 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds, inspired by the natural product luffariellolide. acs.org While the parent compound had insignificant activity, synthetic derivatives showed considerable potency against Klebsiella pneumoniae. acs.org Specifically, compound 11 , a 2-(5-fluoropyrimidinyl)pyridazinone, was 64-fold more potent than the original compound, with an MIC of 2 μg/mL. acs.org Simplification of the side chain of this derivative, as seen in compounds 20 (with a C12 lipid chain) and 22 (with a 2-methyl-2-pentene (B165383) group), retained this high level of activity. acs.org

Metal complexes of pyridazinone derivatives have also been explored. nih.gov Cadmium(II) and Nickel(II) complexes of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one were found to have selective and effective activity against Staphylococcus aureus and Pseudomonas putida. ijnc.irnih.gov

| Compound/Derivative | Bacterial Strain(s) | Activity Measure | Finding | Source |

|---|---|---|---|---|

| IIIa | S. pyogenes, E. coli | Zone of Inhibition | Excellent activity | biomedpharmajournal.org |

| 10h | S. aureus | MIC | 16 µg/mL | nih.gov |

| 11 (2-(5-fluoropyrimidinyl)pyridazinone) | K. pneumoniae | MIC | 2 µg/mL | acs.org |

| 20 (C12 lipid chain derivative) | K. pneumoniae | MIC | 2 µg/mL | acs.org |

| 22 (2-methyl-2-pentene derivative) | K. pneumoniae | MIC | 2 µg/mL | acs.org |

| Cd(II) and Ni(II) complexes of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one | S. aureus, P. putida | Microdilution | Selective and effective activity | ijnc.irnih.gov |

| 7 (p-fluoro derivative) | S. aureus (MRSA) | MIC | More active than other substitutions | nih.gov |

The antifungal properties of the pyridazinone core have also been extensively studied. ijnc.ir Pyridazinone derivatives have been tested against various fungal strains, including Aspergillus niger and Candida albicans. biomedpharmajournal.org In one study, derivative IIId was noted for its very good antifungal activity. biomedpharmajournal.org

A series of diarylurea derivatives based on pyridazinone scaffolds were also evaluated for antifungal efficacy. nih.gov Compound 8g , which features a chloro substitution at the 3-position of the phenyl urea (B33335) group, demonstrated the most promising activity against Candida albicans, with an MIC of 16 μg/mL. nih.gov

The investigation of 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives revealed moderate to good antifungal activity against several plant pathogenic fungi. nih.gov For example, compounds 3h , 7b , and 7c showed good inhibition of Gibberella zeae growth, with inhibition rates of 50.3%, 57.9%, and 60.5%, respectively. nih.gov Compounds 3e and 3h were effective against Fusarium oxysporum, with inhibition rates of 53.2% and 50.9%. nih.gov Metal complexes have also shown enhanced antifungal effects; Cd(II) and Ni(II) complexes of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one were effective against Candida albicans and Candida tropicalis. ijnc.irnih.gov

| Compound/Derivative | Fungal Strain(s) | Activity Measure | Finding | Source |

|---|---|---|---|---|

| IIId | A. niger, C. albicans | Disc Diffusion | Very good activity | biomedpharmajournal.org |

| 8g (3-Cl phenyl urea derivative) | C. albicans | MIC | 16 µg/mL | nih.gov |

| 7b | G. zeae | % Inhibition | 57.9% | nih.gov |

| 7c | G. zeae | % Inhibition | 60.5% | nih.gov |

| 3e | F. oxysporum | % Inhibition | 53.2% | nih.gov |

| 3h | F. oxysporum | % Inhibition | 50.9% | nih.gov |

| Cd(II) and Ni(II) complexes of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one | C. albicans, C. tropicalis | Microdilution | Selective and effective activity | ijnc.irnih.gov |

Central Nervous System (CNS) Activities

The pyridazinone nucleus is a key feature in many compounds with significant CNS activity, including anticonvulsant and antidepressant effects. sarpublication.comresearchgate.net

Pyridazinone derivatives have been widely evaluated for their anticonvulsant potential in various animal models. sciensage.info Research has shown that the substitution pattern on the pyridazinone ring is critical for activity. Specifically, a phenyl group at the 6-position of the pyridazinone ring, as in the parent compound of this article, is associated with appreciable anticonvulsant activity. sciensage.info

In a study evaluating 6-(substituted-phenyl)-3(2H)-pyridazinones in the maximal electroshock (MES) induced seizure test in mice, the compound 6-(2',4'-dichlorophenyl)-3(2H) pyridazinone was identified as the most potent anticonvulsant. sciensage.info Another study synthesized 6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives and tested them using the MES method, finding that several compounds possessed significant anticonvulsant activity. researchgate.net The structural features of anticonvulsants are often compared to drugs like phenytoin, where a 5,5-diphenyl substitution provides potent activity without significant sedation. sciensage.info For pyridazine (B1198779) derivatives, alkyl substituents at position 5 can contribute to sedation. sciensage.info

| Compound/Derivative Class | Test Model | Key Finding | Source |

|---|---|---|---|

| 6-(2',4'-dichlorophenyl)-3(2H) pyridazinone | Maximal Electroshock (MES) | Identified as the most potent in its series based on ED₅₀ values. | sciensage.info |

| 6-Aryl-3-(hydroxypolymethylene amino) pyridazines | General anticonvulsant screening | A phenyl ring at the 6-position and a 4-hydroxypiperidine (B117109) side chain at the 3-position were essential for activity. | sciensage.info |

| 6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives | Maximal Electroshock (MES) | Several derivatives showed significant anticonvulsant activity. | researchgate.net |

| 5-benzylidene-6-methyl-4,5-dihydropyridazine-3(2H)-one derivatives | Pentylenetetrazole (PTZ) seizure model | Evaluated for anticonvulsant activity. | sciensage.info |

Certain pyridazinone derivatives have been investigated for their potential as antidepressant agents. nih.govresearchgate.net A study on two pyridazine derivatives bearing arylpiperazinyl moieties, PC4 (5-benzyl 6-methyl 2-[4-(3-trifluoro-methyl phenyl) piperazin-1-yl] methylpyridazin-3-one) and PC13 (5-benzyl 6-methyl 2-[4-(3-chlorophenyl) piperazin-1-yl] methylpyridazin-3-one), demonstrated antidepressant-like effects in classical psychopharmacological tests in mice. nih.gov

Both compounds significantly reduced the duration of immobility in the forced swimming test, a common behavioral screen for antidepressants. nih.gov They also antagonized ptosis (eyelid drooping) induced by reserpine (B192253) and potentiated reserpine-induced hypothermia. nih.gov Furthermore, both PC4 and PC13 antagonized head twitches produced by L-5-hydroxytryptophan, suggesting an interaction with the serotonergic system. nih.gov These findings indicate that specific pyridazinone structures possess behavioral and pharmacological profiles consistent with potential antidepressant activity. nih.govacs.org

| Compound | Test Model | Observed Effect | Source |

|---|---|---|---|

| PC4 and PC13 | Forced Swimming Test (Mice) | Reduced duration of immobility. | nih.gov |

| PC4 and PC13 | Reserpine-induced ptosis | Antagonized the effect. | nih.gov |

| PC4 and PC13 | Reserpine-induced hypothermia | Potentiated the effect. | nih.gov |

| PC4 and PC13 | L-5-hydroxytryptophan-induced head twitches | Antagonized the effect. | nih.gov |

Cerebroprotective Potentials

The therapeutic potential of pyridazinone derivatives in the context of neurological disorders is an expanding area of research. While direct studies on this compound are limited, research on structurally related compounds suggests a promising role in cerebroprotection. The neuroprotective effects of the pyridazinone scaffold are often attributed to its ability to modulate various pathways implicated in neurodegeneration and neuronal injury. nih.govnih.govmdpi.com

One of the key mechanisms underlying the neuroprotective potential of pyridazinone derivatives is the inhibition of monoamine oxidase B (MAO-B). mdpi.com MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine, and its inhibition can be beneficial in the management of neurodegenerative conditions such as Parkinson's disease. mdpi.com A study on pyridazinone derivatives revealed that specific substitutions on the core structure led to potent and selective MAO-B inhibition. For instance, compounds with a para-chloro substituent on a phenylpiperazine or morpholine (B109124) moiety attached to the pyridazinone ring showed high inhibitory activity. mdpi.com These findings suggest that the 6-phenyl-3(2H)-pyridazinone framework, as seen in the title compound, is a viable starting point for designing novel MAO-B inhibitors.

Furthermore, pyridazinone derivatives have been investigated for their ability to mitigate neuroinflammation, a critical factor in the progression of many neurodegenerative diseases. nih.gov Some derivatives can inhibit lipopolysaccharide (LPS)-induced neuroinflammation, suggesting they can interfere with inflammatory signaling cascades in the brain. nih.gov Research on compounds like 2,4-dimethyl-6-phenyl-3(2H)-pyridazinone, a close analog of the title compound, indicates that selective suppression of neurotoxic products from excessive glial activation can lead to neuroprotection. sarpublication.com Another avenue of neuroprotection is through the activation of Excitatory Amino Acid Transporter 2 (EAAT2), a protein responsible for clearing excess glutamate (B1630785) from the synaptic cleft. nih.gov Pharmacological activation of EAAT2 represents a valuable strategy for conditions like neuropathic pain, and certain pyridazine derivatives have been identified as potent EAAT2 activators, thereby providing neuronal protection. nih.gov

The inhibition of amyloid fibril formation, a hallmark of Alzheimer's disease, is another area where pyridazine-based molecules have shown promise. A pyridazine-based compound, RS-0406, has been shown to significantly reduce amyloid fibrils. nih.gov Subsequent structure-activity relationship studies on related derivatives revealed that the position and type of substituents on the flanking aromatic rings are crucial for their inhibitory activity. This research highlights that pyridazine-based compounds may exert their neuroprotective effects by stabilizing the monomeric state of proteins prone to aggregation. nih.gov

Emerging Biological Applications

Beyond their applications in medicine, pyridazinone derivatives are emerging as important agents in other biological fields, notably in agriculture and for treating various other diseases.

A novel and significant application of 3(2H)-pyridazinone derivatives is in the field of crop protection as plant activators. rsc.orgnih.govnih.gov Plant activators are compounds that stimulate a plant's own defense mechanisms, inducing a state of heightened resistance against a broad spectrum of pathogens, a phenomenon known as systemic acquired resistance (SAR). mdpi.comnih.govfrontiersin.org Unlike traditional pesticides, they are not directly toxic to the pathogens, which reduces the risk of resistance development and environmental contamination. nih.gov

Research has identified the 3(2H)-pyridazinone scaffold as a promising new basis for developing such plant activators. rsc.orgnih.gov Studies using a shape and pharmacophore-based virtual screening method (SHAFTS) discovered several 3(2H)-pyridazinone compounds with the ability to induce disease resistance. rsc.orgnih.gov A key characteristic of these plant activators is their ability to be effective in vivo (in the plant) but not in vitro (directly on the pathogen). rsc.orgnih.gov

Structure-activity relationship studies have shown that 2-phenyl or heterocyclic rings with electron-withdrawing groups substituted on the 3(2H)-pyridazinone core are potent plant activators. rsc.org These derivatives have demonstrated excellent broad-spectrum induced resistance against various plant pathogens, including fungi, bacteria, and oomycetes. rsc.orgnih.govnih.gov The core 3(2H)-pyridazinone structure, which is present in this compound, appears to be crucial for this activity, suggesting that it and its derivatives could be developed into new, eco-friendly agrochemicals for crop protection. rsc.org

The versatile pyridazinone scaffold has been explored for a multitude of other biological activities, demonstrating its broad therapeutic and agricultural potential. scispace.comsarpublication.comscholarsresearchlibrary.com

Anti-AIDS/Anti-HIV-1 Activity: The search for novel antiviral agents has led to the investigation of pyridazine-based structures. A series of substituted imidazo[1,5-b]pyridazines, which are fused heterocyclic systems containing a pyridazine ring, were synthesized and evaluated for their ability to inhibit the HIV-1 reverse transcriptase (RT) enzyme. nih.gov One particularly potent compound from this series, 7-[2-(1H-imidazol-1-yl)-5-methylimidazo-[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone, exhibited exceptional activity against HIV-1 RT with an IC50 value of 0.65 nM. nih.gov The presence of the 5-methyl group on the imidazopyridazine nucleus was part of this highly active structure, indicating that methylation at this position is compatible with potent anti-HIV activity. nih.gov This suggests that the pyridazinone core, particularly with substitutions like a methyl group, could be a valuable template for designing new anti-HIV-1 agents. scispace.comscholarsresearchlibrary.com

Antidiabetic Activity: Pyridazinone derivatives have also shown potential as antidiabetic agents. sarpublication.comresearchgate.netresearchgate.net A study focused on pyridazinone-substituted benzenesulfonylurea derivatives revealed their blood glucose-lowering effects in both normal and non-insulin-dependent diabetes mellitus (NIDDM) rat models. sarpublication.comresearchgate.net Several of these novel compounds significantly prevented the rise in blood glucose levels, indicating their potential as lead compounds for the development of new antidiabetic drugs. researchgate.net The core pyridazinone structure was essential for the observed activity, highlighting another promising therapeutic avenue for this class of compounds. researchgate.netresearchgate.net

Insecticidal Activity: In the realm of agrochemicals, pyridazinone derivatives have been recognized for their insecticidal properties. scispace.comresearchgate.netbibliomed.org Research on N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones, which are structurally very similar to this compound, demonstrated good insecticidal activity against the diamondback moth (Plutella xylostella). bibliomed.org Additionally, other studies have reported the insecticidal activity of 3-cyano-1,4-dihydropyridazin-4-one derivatives against aphids (Aphis nerii). researchgate.net These findings underscore the potential of the 6-phenyl-3(2H)-pyridazinone framework as a basis for developing new insecticides. scispace.comresearchgate.net

The diverse biological activities of pyridazinone derivatives are summarized in the table below.

| Derivative Class | Biological Activity | Key Findings |

| Imidazo[1,5-b]pyridazine derivatives (e.g., with a 5-methyl substituent) | Anti-HIV-1 | A derivative showed exceptional inhibitory activity against HIV-1 reverse transcriptase (IC50 = 0.65 nM). nih.gov |

| Pyridazinone-substituted benzenesulfonylureas | Antidiabetic | Compounds demonstrated significant blood glucose-lowering effects in rat models of diabetes. sarpublication.comresearchgate.net |

| N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones | Insecticidal | Showed good insecticidal activity against Plutella xylostella. bibliomed.org |

| 3-Cyano-1,4-dihydropyridazin-4-one derivatives | Insecticidal | Exhibited insecticidal effects against the aphid Aphis nerii. researchgate.net |

Conclusion

5-methyl-6-phenyl-3(2H)-pyridazinone stands as a compound of interest within the expansive field of pyridazinone chemistry. While its synthesis has been described, a comprehensive characterization of its chemical and biological properties remains an area ripe for further investigation. The well-documented and diverse pharmacological activities of the broader class of 6-phenyl-3(2H)-pyridazinone derivatives provide a strong rationale for the continued exploration of this compound and its analogs. Future research dedicated to elucidating the specific biological targets and mechanisms of action of this compound will be crucial in unlocking its full potential in medicinal and agrochemical applications.

Structure Activity Relationship Sar Studies of 5 Methyl 6 Phenyl 3 2h Pyridazinone Derivatives

Impact of Substituents on Pharmacological Efficacy

The biological activity of 5-methyl-6-phenyl-3(2H)-pyridazinone derivatives can be significantly modulated by the introduction of various substituents. The nature, size, and electronic properties of these substituents at different positions on the pyridazinone and phenyl rings play a critical role in the molecule's interaction with its biological target.

The methyl group at the 5-position of the pyridazinone ring is a key determinant of activity in several series of derivatives. Studies on various pyridazinone-based compounds have highlighted the importance of a small alkyl group at this position. For instance, in a series of pyridazinone derivatives investigated for their inotropic activity, the presence of a methyl group at C-5 was found to be optimal. Replacement of this methyl group with a hydrogen atom or a larger alkyl group often leads to a significant decrease in potency. This suggests that the 5-methyl group may be involved in a crucial hydrophobic interaction within the binding site of the target protein, or it may help to maintain the conformation of the molecule that is most favorable for binding.

| Modification at Position 5 | Observed Impact on Activity |

| Methyl (CH3) | Optimal for inotropic activity |

| Hydrogen (H) | Reduced potency |

| Larger Alkyl Groups | Decreased potency |

The introduction of oxygenated functional groups at position 5 has been explored to modulate the physicochemical properties and biological activity of pyridazinone derivatives. For example, the presence of a hydroxyl group can increase polarity and the potential for hydrogen bonding, which could either be beneficial or detrimental to activity depending on the nature of the biological target. In some cases, the introduction of a methoxy (B1213986) group at position 5 has been shown to enhance activity, potentially by acting as a hydrogen bond acceptor or by favorably influencing the molecule's metabolic stability.